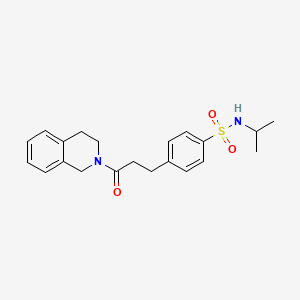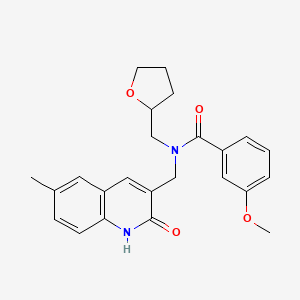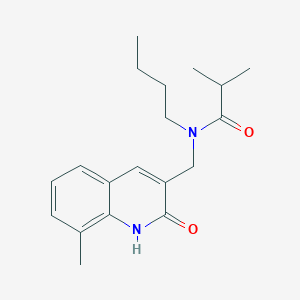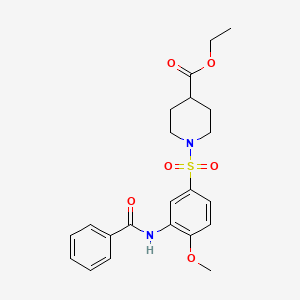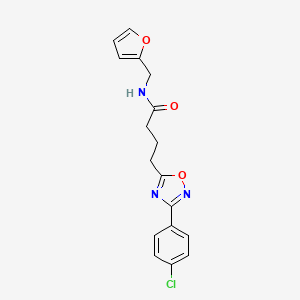
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes and pathways involved in the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide exhibits various biochemical and physiological effects. These effects include inhibition of bacterial and fungal growth, inhibition of cancer cell proliferation, and reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. However, one of the main limitations of using this compound is its potential toxicity, which must be carefully evaluated before use.
Orientations Futures
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential applications in various fields such as medicine and agriculture. Additionally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds with fewer side effects.
Conclusion
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs and pesticides with improved efficacy and safety.
Méthodes De Synthèse
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide involves a series of chemical reactions. The first step involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate in the presence of triethylamine to form 4-chlorobenzoyl isocyanate. The second step involves the reaction of 4-chlorobenzoyl isocyanate with furan-2-ylmethanamine to form 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide.
Applications De Recherche Scientifique
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)butanamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In the field of agriculture, this compound has been found to exhibit insecticidal and fungicidal properties.
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-13-8-6-12(7-9-13)17-20-16(24-21-17)5-1-4-15(22)19-11-14-3-2-10-23-14/h2-3,6-10H,1,4-5,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKQCKZTVLIBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


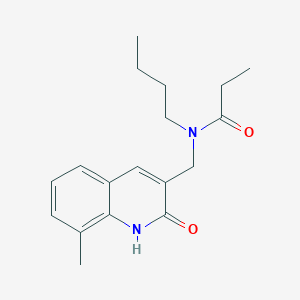


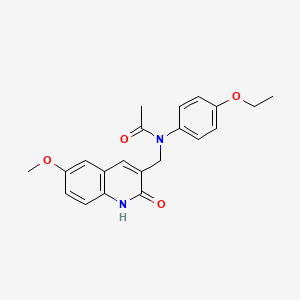

![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
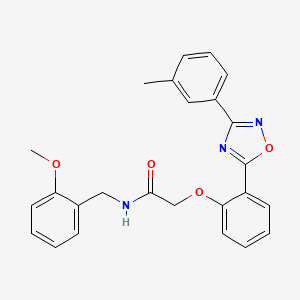
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)

